molecular formula C22H28N2O B2721161 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955791-34-1

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2721161
CAS No.: 955791-34-1
M. Wt: 336.479
InChI Key: CDGATSJVBRAIIX-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is an organic compound with the CAS Registry Number 955791-34-1 . Its molecular formula is C 22 H 28 N 2 O, corresponding to a molecular weight of 336.5 g/mol . The compound features a benzamide scaffold linked to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety, a structure of significant interest in medicinal chemistry. Research Applications and Scientific Context This tetrahydroquinoline-ethyl-benzamide structure is a valuable scaffold for researchers investigating novel therapeutic agents. Compounds based on the 1,2,3,4-tetrahydroquinoline core are extensively studied in oncology research, particularly for their potential to inhibit tubulin polymerization . Such inhibitors target the colchicine binding site on tubulin, a mechanism known to disrupt microtubule formation in cancer cells and exhibit potent cytotoxicity against a range of human tumor cell lines . Furthermore, structurally related tetrahydroquinoline derivatives are being explored for the treatment of metastatic and chemoresistant cancers, as they can inhibit specific enzymatic targets like ALDH1a3, which plays a role in cancer cell survival and drug resistance . Researchers may utilize this compound as a key intermediate or as a structural template in the design and synthesis of potential small-molecule inhibitors for anticancer drug discovery programs. Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-13-24-14-5-8-19-16-18(9-10-21(19)24)11-12-23-22(25)20-7-4-6-17(2)15-20/h4,6-7,9-10,15-16H,3,5,8,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGATSJVBRAIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can be achieved through a multi-step process:

    Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the preparation of 1-propyl-1,2,3,4-tetrahydroquinoline through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.

    Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 3-methylbenzoic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety may play a crucial role in binding to these targets, influencing various biological pathways.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences: The benzamide core (3-methyl substitution) is retained, but the tetrahydroquinoline-ethylamine group is replaced with a 2-hydroxy-1,1-dimethylethylamine substituent. The N,O-bidentate directing group in this analog enables metal-catalyzed C–H functionalization, a feature absent in the target compound due to its tetrahydroquinoline system .
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for the tetrahydroquinoline-containing target compound .
  • Applications: Primarily explored in catalysis (e.g., directing groups for C–H activation), whereas the tetrahydroquinoline moiety in the target compound may prioritize biological activity (e.g., CNS targets) .

3-(2-(4-Ethoxyphenyl)acetamido)-N,N-Diethyl-4-((3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)amino)benzamide

  • Structural Differences: Shares a benzamide scaffold but incorporates a tetrahydroacridine group (a tricyclic system) instead of tetrahydroquinoline. The presence of diethylamino and ethoxyphenyl groups enhances hydrophobicity compared to the target compound’s propyl-tetrahydroquinoline and simpler benzamide .
  • Biological Relevance: Designed as a dual-acting cholinesterase inhibitor, leveraging the acridine moiety for π-π stacking with enzyme active sites.

Building Block Analogues (Enamine Catalogue)

  • Example: 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Contains a tetrahydroquinoline core but lacks the benzamide linkage. The oxy-ethanimidamide group introduces hydrogen-bonding capabilities, contrasting with the ethylamine spacer in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Potential Applications Reference
Target Compound Benzamide + Tetrahydroquinoline 3-Methylbenzoyl, Propyl-THQ, Ethylamine CNS targets, Enzyme modulation -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, N,O-Bidentate Catalysis, C–H functionalization
3-(2-(4-Ethoxyphenyl)acetamido)-...benzamide Benzamide + Tetrahydroacridine Diethylamino, Ethoxyphenyl, Acridine Cholinesterase inhibition
2-[(2-Oxo-THQ-6-yl)oxy]ethanimidamide Tetrahydroquinoline Oxy-ethanimidamide Kinase/protease inhibition

Research Implications and Limitations

  • Synthesis Challenges: The target compound’s tetrahydroquinoline-ethylamine linkage likely requires multi-step synthesis, including cyclization and amidation, as seen in related compounds .

Biological Activity

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a tetrahydroquinoline moiety, which is often associated with various biological effects.

  • Molecular Formula : C19H30N2O
  • Molecular Weight : 302.5 g/mol
  • CAS Number : 955591-86-3

The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrahydroquinoline structure is known to exhibit a range of pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies indicate that derivatives of tetrahydroquinoline can inhibit bacterial growth by interfering with folic acid synthesis through the inhibition of dihydropteroate synthase (DHPS) .

Anticancer Activity

There is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The ability to modulate cell cycle progression and promote programmed cell death is critical in cancer therapeutics.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the efficacy of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds demonstrated a minimum inhibitory concentration (MIC) effective against various strains, suggesting potential as antibacterial agents .
  • Anticancer Screening :
    • Objective : Assess the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines.
    • Results : Significant reduction in cell viability was observed in treated groups compared to controls, indicating potential for further development as anticancer drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntimicrobialStaphylococcus aureus15
Compound BAnticancerHeLa Cells20
Compound CEnzyme InhibitionDihydropteroate Synthase25

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